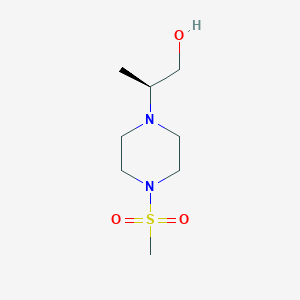

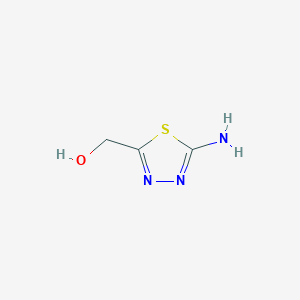

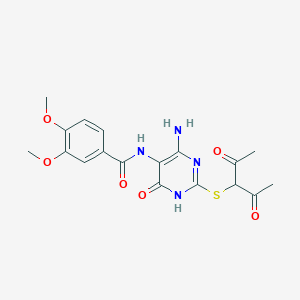

(S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol, also known as (S)-piperazin-1-yl methylsulfonylpropan-1-ol or PIPMS, is an organic compound with a wide range of applications in scientific research. It is a chiral sulfoxide compound that has been used in a variety of chemical and biological experiments, including those involving enzymatic catalysis, drug discovery, and protein engineering. PIPMS is also used as a reagent in the synthesis of other organic compounds.

Scientific Research Applications

Automated Pre-Column Derivatization and HPLC with Fluorescence Detection

A study by Kline, Kusma, and Matuszewski (1999) described a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma. This method involved automated pre-column chemical derivatization of the primary amino group of the drug, followed by high-performance liquid chromatography (HPLC) and quantified with fluorescence detection. The process highlights the compound's relevance in analytical chemistry for its quantification in biological samples (Kline, Kusma, & Matuszewski, 1999).

PI3Kα Inhibition for Pharmacokinetic Modeling

Lanman et al. (2014) evaluated substituted alcohols as replacements for the piperazine sulfonamide portion of the PI3Kα inhibitor AMG 511. This led to the identification of compounds with good in vitro efficacy and pharmacokinetic parameters, demonstrating the structural flexibility and potential for developing novel inhibitors with improved properties (Lanman et al., 2014).

Dopamine Transporter Inhibition for Psychostimulant Abuse Treatment

Slack et al. (2020) found that atypical dopamine transporter (DAT) inhibitors, including specific bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, show therapeutic potential in models of psychostimulant abuse. Such compounds were effective in reducing the reinforcing effects of cocaine and methamphetamine, highlighting their potential application in addiction medicine (Slack et al., 2020).

Antifungal Activity

Chai et al. (2011) designed, synthesized, and evaluated a series of compounds for antifungal activity against human pathogenic fungi. This research showcases the potential of these compounds, including variants of "(S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol," in developing new antifungal agents with excellent activity and broad spectrum (Chai et al., 2011).

Serotonin Receptor Ligands

Park et al. (2011) synthesized and identified piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones with high binding affinities for the 5-HT(6) receptor. These findings contribute to the understanding of the structural requirements for receptor affinity and selectivity, paving the way for the development of new drugs targeting serotonin receptors (Park et al., 2011).

properties

IUPAC Name |

(2S)-2-(4-methylsulfonylpiperazin-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h8,11H,3-7H2,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWZDNQPWZGQGY-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCN(CC1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N1CCN(CC1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2579482.png)

![[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2579485.png)

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2579488.png)

![3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2579496.png)

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2579501.png)